

The Multifaceted Biological Activities of 5-Amino-8-hydroxyquinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline

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Introduction

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, **5-Amino-8-hydroxyquinoline** (5A8Q) and its analogues have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of **5-Amino-8-hydroxyquinoline** derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

5-Amino-8-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial cellular processes like the proteasome.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **5-Amino-8-hydroxyquinoline** and related derivatives in various cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
5-Amino-8-hydroxyquinoline (5AHQ)	OCI-AML2 (Leukemia)	3.46	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	NB4 (Leukemia)	1.38	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	KG1A (Leukemia)	3.85	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	MDAY-D2 (Leukemia)	1.96	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	UTMC2 (Leukemia)	2.29	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	KMH11 (Myeloma)	0.94	[1]
5-Amino-8-hydroxyquinoline (5AHQ)	KMS18 (Myeloma)	1.31	[1]
8-hydroxy-5-nitroquinoline (NQ)	Raji (Burkitt's lymphoma)	~1-2 (without CuCl2)	[2]
8-hydroxy-5-nitroquinoline (NQ)	HL60 (Leukemia)	~2-3 (without CuCl2)	[2]
8-hydroxy-5-nitroquinoline (NQ)	A2780 (Ovarian Carcinoma)	~1-2 (without CuCl2)	[2]
8-hydroxy-5-nitroquinoline (NQ)	Panc-1 (Pancreatic Carcinoma)	~3-4 (without CuCl2)	[2]

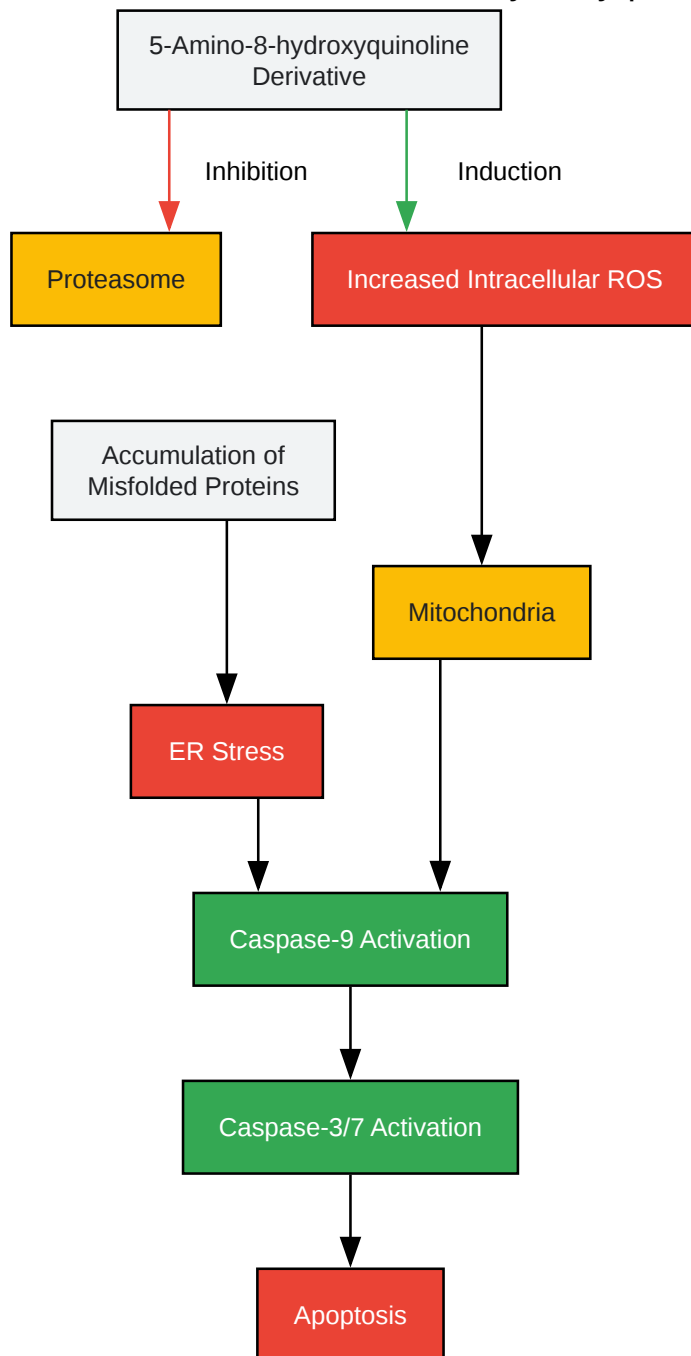
Mechanism of Anticancer Action

The anticancer mechanism of **5-Amino-8-hydroxyquinoline** derivatives is multifactorial and can involve the following pathways:

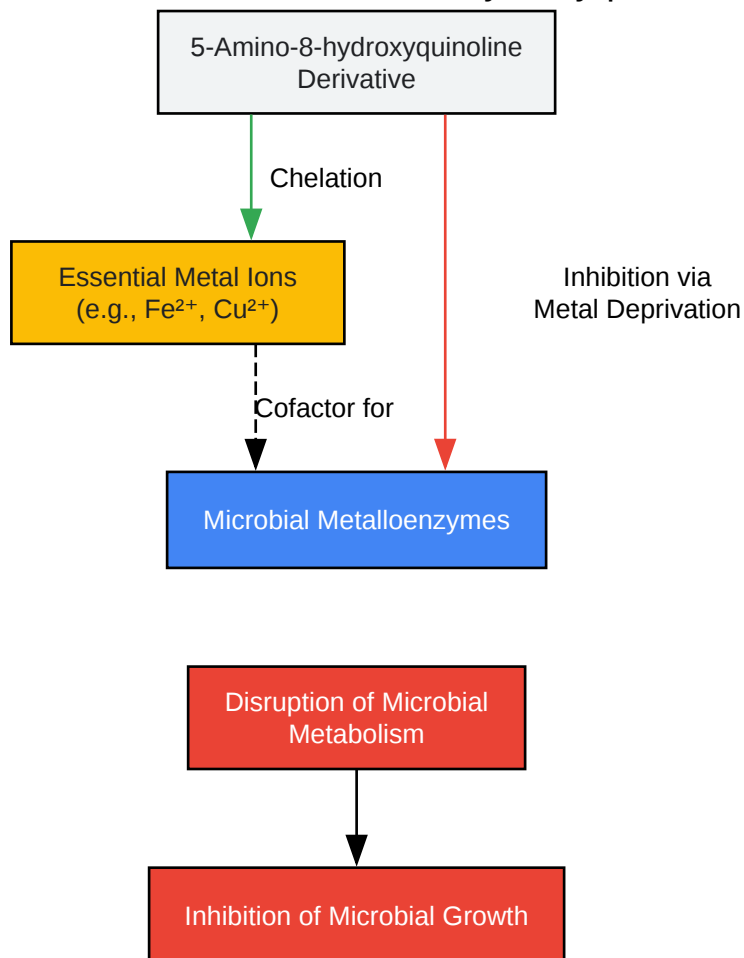
- **Proteasome Inhibition:** **5-Amino-8-hydroxyquinoline** has been reported to inhibit the enzymatic activity of the proteasome in intact tumor cells, leading to the accumulation of misfolded proteins and induction of endoplasmic reticulum (ER) stress and apoptosis.^[1]
- **Induction of Oxidative Stress:** Some 8-hydroxyquinoline derivatives, like 8-hydroxy-5-nitroquinoline, can increase the generation of intracellular reactive oxygen species (ROS), particularly in the presence of copper ions.^[2] This elevation in ROS can lead to cellular damage and apoptosis.
- **Apoptosis Induction:** These compounds can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).^{[3][4]}

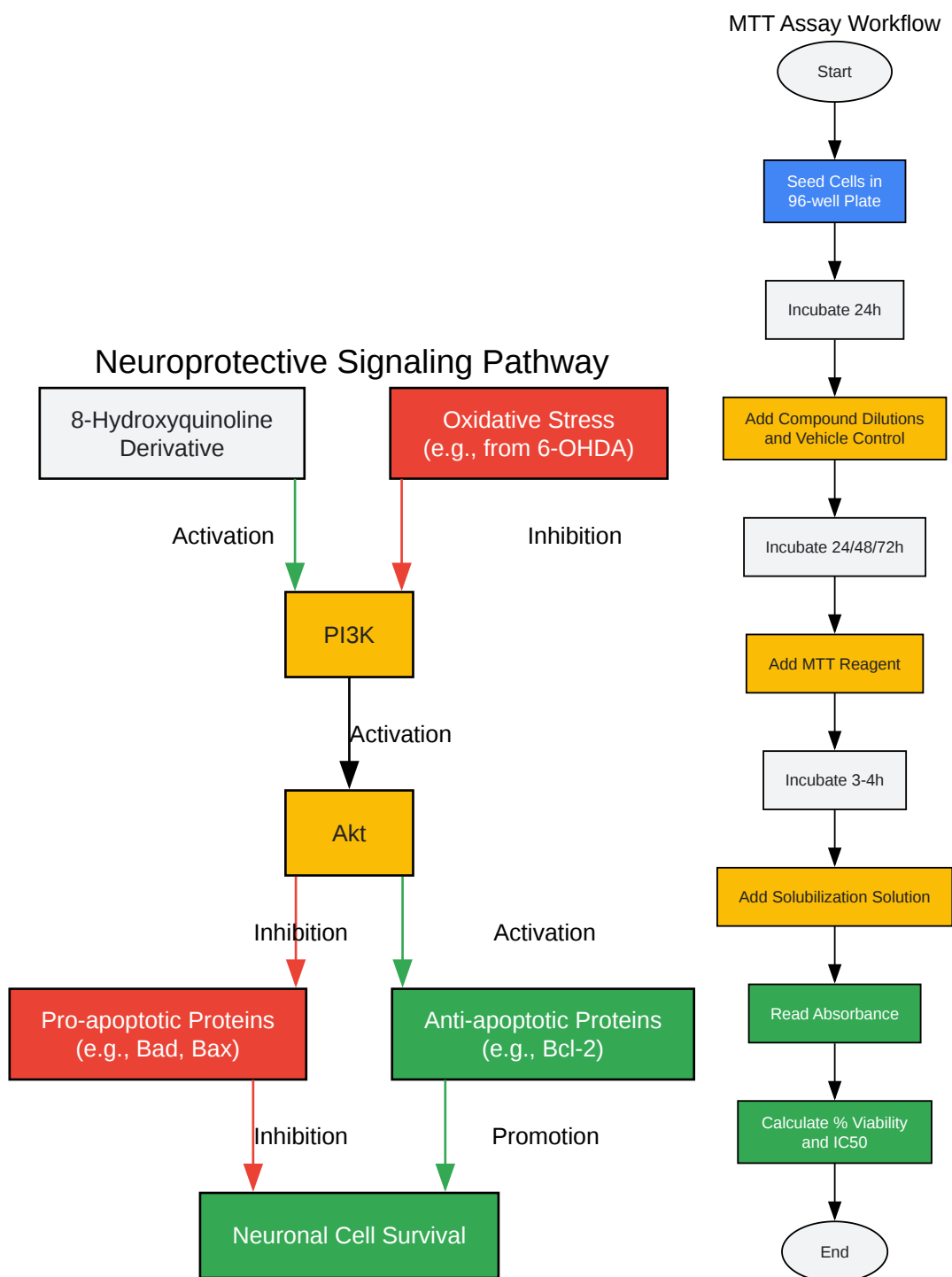
Below is a diagram illustrating the general mechanism of anticancer action.

General Anticancer Mechanism of 5-Amino-8-hydroxyquinoline Derivatives

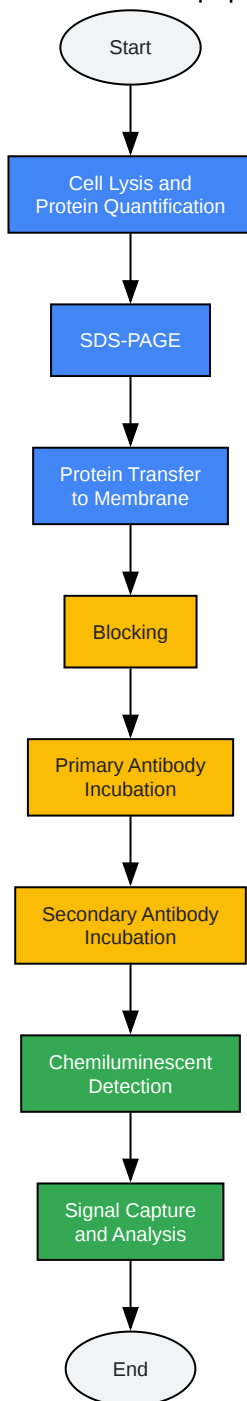


Antimicrobial Mechanism of 5-Amino-8-hydroxyquinoline Derivatives





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